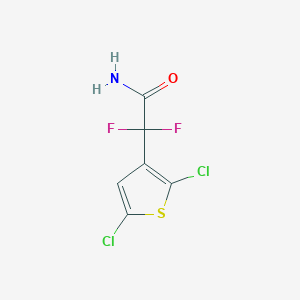
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” is a related compound . It has a molecular weight of 211.07 and is a powder at room temperature .
Synthesis Analysis
A new series of compounds, “3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides” and their thiazole derivatives, have been synthesized . The synthesis involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Chemical Reactions Analysis
The synthesis of related compounds involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Physical And Chemical Properties Analysis
The related compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” is a powder at room temperature . It has a molecular weight of 211.07 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research has explored various synthetic pathways and the creation of novel compounds derived from chlorodifluoroacetamides, including "2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide". One study highlighted the preparation of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides through electrochemical silylation. These intermediates served as precursors for the synthesis of 3,3-difluoroazetidinones, showcasing a novel approach to these compounds (Bordeau et al., 2006).
Potential Anticancer Applications
A related compound, "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole", demonstrated apoptosis-inducing capabilities in cancer cell lines. This highlights the potential therapeutic applications of chlorothiophenyl derivatives in cancer treatment, offering insights into how structural analogs like "this compound" might be utilized (Zhang et al., 2005).
Antiplasmodial Properties
Another study synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides to evaluate their in vitro antiplasmodial properties. Compounds combining fluorophenyl groups showed promising biological activity against the Plasmodium falciparum parasite. This research suggests the potential of fluorinated acetamide derivatives in developing antimalarial drugs (Mphahlele et al., 2017).
Analytical Applications
Derivatization techniques using N-methyl-bis-trifluoroacetamide (MBTFA) for the quantification of chlorodifluoroacetamide derivatives in complex matrices like drinking water have been improved. This development enhances the analytical methodologies for detecting and quantifying such compounds in environmental samples (Kubwabo et al., 2009).
Materials Science
The compound has also found applications in materials science, where derivatives of chlorodifluoroacetamides have been used in the synthesis of novel polymers and materials with unique properties, such as high glass-transition temperatures and solubility in a variety of solvents. This illustrates the compound's potential in developing new materials with advanced functionalities (Huang et al., 2007).
Safety and Hazards
The related compound “2-(2,5-Dichlorothiophen-3-yl)acetic acid” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
A series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were successfully synthesized by the condensation of chalcones with malononitrile in basic medium . These compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines . This suggests potential future directions in the development of new drugs.
Propiedades
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NOS/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPSCSZRIZQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)N)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
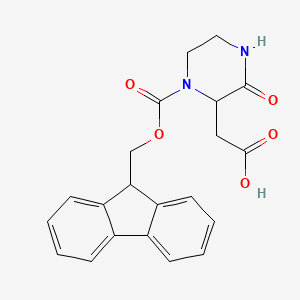
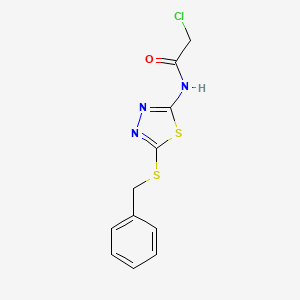

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
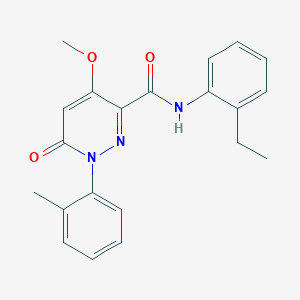
![4-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2935044.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2935046.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
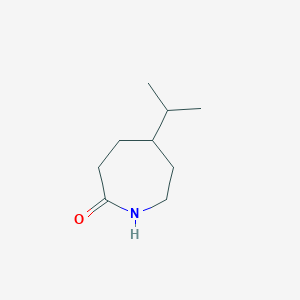
![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)

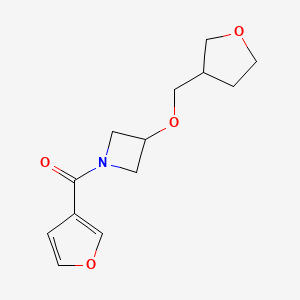
![2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2935055.png)
![2-Chloro-1-[3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2935056.png)
